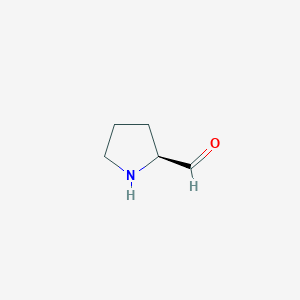

(2S)-pyrrolidine-2-carbaldehyde

Description

BenchChem offers high-quality (2S)-pyrrolidine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-pyrrolidine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-pyrrolidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c7-4-5-2-1-3-6-5/h4-6H,1-3H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDDDPVQQUHACU-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332207 | |

| Record name | prolinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88218-12-6 | |

| Record name | prolinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Structure and Stability of Pyrrolidine-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field has consistently highlighted the pivotal role of understanding a molecule's fundamental physicochemical properties in its successful application, particularly in the demanding context of drug discovery and development. Pyrrolidine-2-carboxaldehyde, a chiral molecule derived from the amino acid proline, represents a fascinating and functionally significant scaffold. Its unique combination of a flexible five-membered ring and a reactive aldehyde group makes it a valuable building block for a myriad of complex chemical entities. However, this same structural arrangement presents inherent challenges related to its conformational heterogeneity and chemical stability. This guide is conceived from a need to consolidate our understanding of this molecule, moving beyond a superficial overview to provide a detailed, mechanistically-grounded technical resource. The following sections are structured to offer a comprehensive exploration of the structural nuances and stability considerations that are critical for any researcher working with or considering the use of pyrrolidine-2-carboxaldehyde and its derivatives.

The Structural Core: Unraveling the Conformational Landscape

The bioactivity and reactivity of pyrrolidine-2-carboxaldehyde are intrinsically linked to its three-dimensional structure. This structure is not static but exists as a dynamic equilibrium of various conformers. Understanding this conformational landscape is paramount for predicting its interactions with biological targets and its behavior in chemical reactions.

The Pyrrolidine Ring: A State of Constant Flux

The five-membered pyrrolidine ring is not planar. Instead, to alleviate torsional strain, it adopts a puckered conformation. This puckering is a dynamic process, with the ring rapidly interconverting between various envelope and twist forms. For proline, a closely related structure, these conformers are often described as Cγ-endo and Cγ-exo, referring to the position of the Cγ atom relative to the plane defined by the other four ring atoms.[1] The presence of the carboxaldehyde group at the C2 position influences the energetic preference for these puckers through steric and electronic effects.

Computational studies on related proline systems have shown that the energy difference between these puckered conformations can be subtle, leading to a population of multiple conformers in solution.[1] This conformational flexibility allows the pyrrolidine scaffold to adapt its shape to fit into diverse binding pockets, a trait that contributes to its prevalence in bioactive molecules.

Diagram: Pyrrolidine Ring Puckering

Caption: The dynamic equilibrium between the Cγ-endo and Cγ-exo puckered conformations of the pyrrolidine ring.

The Aldehyde Substituent: A Rotational Variable

The orientation of the carboxaldehyde group relative to the pyrrolidine ring introduces another layer of conformational complexity. Rotation around the C2-CHO bond is possible, leading to different rotamers. The relative stability of these rotamers is governed by a delicate balance of steric hindrance with adjacent ring protons and potential intramolecular interactions, such as hydrogen bonding with the ring's nitrogen atom. The specific preferred orientation can significantly impact the accessibility of the aldehyde for reactions and its presentation to a binding site.

The Achilles' Heel: Understanding and Mitigating Instability

While the aldehyde functional group is a versatile handle for synthetic transformations, it is also the primary source of instability in pyrrolidine-2-carboxaldehyde. Researchers must be cognizant of several degradation pathways to ensure the integrity of their samples and the reproducibility of their results.

Oxidative Degradation: The Inevitable Battle with Air

Aldehydes are notoriously susceptible to oxidation, readily converting to the corresponding carboxylic acids in the presence of atmospheric oxygen. This process can be accelerated by light, heat, and the presence of metal ion impurities. For pyrrolidine-2-carboxaldehyde, this would result in the formation of proline. Given its air-sensitive nature, stringent handling and storage protocols are essential.[2]

Diagram: Oxidative Degradation Pathway

Caption: The primary oxidative degradation pathway of pyrrolidine-2-carboxaldehyde to proline.

Protocol for Mitigating Oxidative Degradation:

A self-validating system for handling and storing pyrrolidine-2-carboxaldehyde to minimize oxidation involves the following steps:

-

Inert Atmosphere: Always handle the compound under an inert atmosphere, such as nitrogen or argon, using a glovebox or Schlenk line techniques.

-

Solvent Degassing: If preparing solutions, use solvents that have been thoroughly degassed by methods such as freeze-pump-thaw cycles or sparging with an inert gas.

-

Antioxidant Addition: For long-term solution storage, consider the addition of a radical scavenger like butylated hydroxytoluene (BHT) at a low concentration.

-

Storage Conditions: Store the neat compound and its solutions at low temperatures (2-8°C is often recommended) in amber vials to protect from light.[3]

-

Quality Control: Regularly check the purity of stored samples by a suitable analytical method, such as ¹H NMR or HPLC, to monitor for the appearance of proline or other degradation products.

Racemization: The Challenge of Stereochemical Integrity

The chiral center at the C2 position, adjacent to the carbonyl group, is susceptible to racemization, particularly under basic or acidic conditions. The mechanism involves the formation of a planar enolate intermediate, which can be protonated from either face, leading to a loss of stereochemical purity. For applications where a specific enantiomer is required, such as in asymmetric synthesis or as a chiral pharmaceutical intermediate, preventing racemization is critical.

Protocol for Assessing and Preventing Racemization:

-

pH Control: Maintain neutral or slightly acidic pH conditions during all manipulations and storage. Avoid strong acids and bases.

-

Chiral Chromatography: The most reliable method for assessing enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC). Develop a validated chiral HPLC method to separate the (R)- and (S)-enantiomers.

-

Polarimetry: While less sensitive than chiral HPLC, monitoring the optical rotation of a sample over time can provide an indication of racemization. A decrease in the specific rotation suggests a loss of enantiomeric excess.

-

Kinetic Studies: To rigorously characterize the racemization potential, kinetic studies can be performed by subjecting the enantiopure compound to various pH and temperature conditions and monitoring the change in enantiomeric excess over time using chiral HPLC.

Polymerization and Self-Condensation: The Peril of Concentration

Aldehydes, especially those with α-hydrogens, can undergo self-condensation reactions, such as the aldol condensation, to form oligomers and polymers. These reactions are often catalyzed by acids or bases. For pyrrolidine-2-carboxaldehyde, this can lead to a complex mixture of products, reducing the yield of the desired monomeric species.

Mitigation Strategies:

-

Avoid High Concentrations: Handle and store the compound in dilute solutions when possible.

-

Temperature Control: Keep the compound and its solutions at low temperatures to slow the rate of self-condensation.

-

pH Neutrality: As with racemization, maintaining a neutral pH is crucial to avoid catalyzing these side reactions.

Synthesis and Characterization: A Practical Approach

The reliable synthesis and thorough characterization of pyrrolidine-2-carboxaldehyde are foundational to its use in research and development.

Synthetic Routes

Several synthetic strategies can be employed to prepare pyrrolidine-2-carboxaldehyde, often starting from the readily available and chiral amino acid, L-proline or D-proline. A common approach involves the reduction of a suitable proline derivative.

Illustrative Synthetic Workflow:

Caption: A general synthetic workflow for the preparation of (S)-pyrrolidine-2-carboxaldehyde from L-proline.

A detailed experimental protocol for a laboratory-scale synthesis is as follows:

Protocol: Synthesis of (S)-Pyrrolidine-2-carboxaldehyde from N-Boc-L-proline

-

Activation: To a solution of N-Boc-L-proline in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0°C, add a coupling agent (e.g., DCC or EDC) and N,O-dimethylhydroxylamine hydrochloride. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up and Purification: Filter the reaction mixture to remove any precipitated urea byproducts. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting Weinreb amide by column chromatography.

-

Reduction: Dissolve the purified Weinreb amide in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cool to -78°C under an inert atmosphere. Add a solution of a suitable reducing agent (e.g., diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄)) dropwise.

-

Quenching and Deprotection: After the reduction is complete, carefully quench the reaction at low temperature with a suitable reagent (e.g., Rochelle's salt solution or methanol). If using an N-Boc protecting group, the aldehyde can often be isolated after workup. If a more acid-labile protecting group is used, a separate deprotection step with an appropriate acid (e.g., TFA in dichloromethane for Boc group) may be necessary.

-

Final Purification: After an appropriate aqueous workup, extract the product into an organic solvent. Dry the combined organic layers, concentrate, and purify the crude aldehyde by vacuum distillation or column chromatography on silica gel, taking care to minimize exposure to air and prolonged contact with the stationary phase.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of synthesized pyrrolidine-2-carboxaldehyde.

Table 1: Summary of Physicochemical and Spectroscopic Data

| Property | Value/Characteristic Absorption | Source |

| Molecular Formula | C₅H₉NO | [4] |

| Molecular Weight | 99.13 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or low melting solid | [2] |

| ¹H NMR (CDCl₃) | δ ~9.5-9.7 ppm (s, 1H, -CHO) | |

| δ ~3.5-4.0 ppm (m, 1H, H-2) | ||

| δ ~2.8-3.2 ppm (m, 2H, H-5) | ||

| δ ~1.6-2.2 ppm (m, 4H, H-3, H-4) | ||

| Variable (broad s, 1H, -NH) | ||

| ¹³C NMR (CDCl₃) | δ ~200-205 ppm (-CHO) | |

| δ ~60-65 ppm (C-2) | ||

| δ ~45-50 ppm (C-5) | ||

| δ ~25-30 ppm (C-3, C-4) | ||

| IR (neat) | ~3300-3400 cm⁻¹ (N-H stretch) | |

| ~2820, ~2720 cm⁻¹ (C-H stretch of aldehyde) | ||

| ~1720-1740 cm⁻¹ (C=O stretch of aldehyde) | ||

| Mass Spec (EI) | m/z 99 (M⁺) |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent, concentration, and the conformational equilibrium.

Conclusion and Future Perspectives

Pyrrolidine-2-carboxaldehyde is a molecule of significant interest due to its chiral nature and the synthetic versatility afforded by its aldehyde functionality. However, its utility is tempered by its inherent instability. A thorough understanding of its conformational dynamics and degradation pathways is not merely an academic exercise but a practical necessity for its effective use in drug discovery and development. By employing the rigorous handling, storage, and analytical protocols outlined in this guide, researchers can mitigate the risks associated with its instability and unlock its full potential as a valuable chiral building block. Future research, particularly high-resolution crystallographic studies of the parent molecule and in-depth computational modeling of its conformational energy landscape, will undoubtedly provide even greater insight into the structure-stability-reactivity relationships of this important compound.

References

-

PubChem. Pyrrolidine-2-carbaldehyde. [Link]

-

MDPI. Synthesis of a New Chiral Pyrrolidine. [Link]

-

LookChem. Pyrrole-2-carboxaldehyde. [Link]

-

MDPI. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. [Link]

-

PubChem. Pyrrole-2-carboxaldehyde. [Link]

-

Al-Nahrain Journal of Science. Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. [Link]

-

ChemWhat. Pyrrole-2-carboxaldehyde. [Link]

-

ResearchGate. Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

ResearchGate. Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. [Link]

-

Wikipedia. Pyridine-2-carbaldehyde. [Link]

- Google Patents.

- Google Patents. US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.

-

PubMed. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

-

NIST WebBook. 1H-Pyrrole-2-carboxaldehyde. [Link]

-

Organic Chemistry Portal. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. [Link]

-

RSC Publishing. Polyhydroxylated pyrrolidine and 2-oxapyrrolizidine as glycosidase inhibitors. [Link]

Sources

Chemical and Physical Profiling of (S)-2-Formylpyrrolidine Hydrochloride: Stability, Reactivity, and In Situ Applications

Executive Summary

(S)-2-Formylpyrrolidine hydrochloride, commonly referred to as L-prolinal hydrochloride, is a highly reactive chiral building block utilized in advanced organic synthesis and drug development. Unlike its N-protected counterparts (e.g., Boc-L-prolinal or Cbz-L-prolinal), the unprotected hydrochloride salt is intrinsically unstable. This whitepaper provides an in-depth technical analysis of its physical properties, the mechanistic causality behind its instability, and field-proven protocols for its in situ generation and immediate synthetic trapping.

Chemical Identity and Theoretical Physical Properties

Due to its high reactivity, the physical properties of unprotected (S)-2-formylpyrrolidine hydrochloride are largely theoretical or derived from transient observations before degradation[1].

-

IUPAC Name: (2S)-pyrrolidine-2-carbaldehyde hydrochloride

-

Molecular Formula: C5H10ClNO

-

Molecular Weight: 135.60 g/mol

-

Physical State: Amorphous, highly hygroscopic solid (transient)

-

Solubility: Highly soluble in water, methanol, and polar aprotic solvents (DMF, DMSO). Insoluble in non-polar hydrocarbons.

Comparative Physical Data: Protected vs. Unprotected

To highlight the necessity of protecting groups when handling this pharmacophore, the quantitative physical data of L-prolinal derivatives are summarized below:

| Property | Boc-L-Prolinal[2] | Cbz-L-Prolinal | L-Prolinal HCl[1] |

| Molecular Weight | 199.25 g/mol | 233.26 g/mol | 135.60 g/mol |

| Physical State | Clear liquid to low-melting solid | Viscous oil | Amorphous solid |

| Boiling/Melting Point | BP: 211 °C | BP: ~350 °C (decomp) | MP: N/A (Degrades) |

| Storage Temperature | -20 °C (Argon) | -20 °C (Argon) | Cannot be stored |

| Hygroscopicity | Low | Low | Extremely High |

| Stereochemical Stability | High (Stable enantiomer) | High (Stable enantiomer) | Low (Rapid racemization) |

The Instability Paradigm: Mechanistic Causality

The inability to isolate and store (S)-2-formylpyrrolidine hydrochloride on a shelf is dictated by two competing degradation pathways inherent to unprotected α -amino aldehydes.

A. Spontaneous Dimerization (Self-Condensation)

When the amine is unprotected (or transiently deprotonated from its HCl salt), the nucleophilic secondary amine of one molecule rapidly attacks the highly electrophilic aldehyde of another. This intermolecular condensation eliminates water to form a dihydropyrazine intermediate. Subsequent spontaneous oxidation (even in the presence of trace oxygen) yields a stable, tricyclic fused pyrazine derivative (m/z[M+H]+ ~161)[3].

B. Racemization via Keto-Enol Tautomerism

The α -proton of L-prolinal is highly acidic due to the electron-withdrawing effects of the adjacent aldehyde and the protonated amine. This facilitates rapid keto-enol tautomerization. Because the enol intermediate is planar and achiral, re-protonation occurs from either face, destroying the (S)-stereocenter and resulting in a racemic mixture.

Degradation pathways of unprotected (S)-2-formylpyrrolidine.

Experimental Workflows: In Situ Generation and Trapping

Because (S)-2-formylpyrrolidine hydrochloride cannot be isolated, researchers must generate it in situ from a stable precursor (like Boc-L-prolinal) and immediately trap it. The following protocol describes a self-validating system for its use in a reductive amination workflow.

Step-by-Step Methodology

Step 1: Deprotection

-

Dissolve 1.0 mmol of Boc-L-prolinal in 2.0 mL of anhydrous 1,4-dioxane under an argon atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Dropwise, add 4.0 mL of 4N HCl in dioxane.

-

Causality Note: Dioxane is chosen over methanolic HCl because alcoholic solvents will rapidly convert the highly reactive aldehyde into a dimethyl acetal. The 0 °C temperature suppresses premature degradation of the liberating aldehyde.

-

-

Stir for 30 minutes.

-

Self-Validation Checkpoint: Monitor via TLC (visualized with KMnO4). The complete disappearance of the Boc-L-prolinal spot confirms quantitative conversion to the hydrochloride salt.

-

Step 2: Solvent Removal 5. Evaporate the solvent under reduced pressure (rotary evaporator) while keeping the water bath strictly below 20 °C.

-

Causality Note: Applying heat during concentration will exponentially accelerate the dimerization to the pyrazine degradant.

-

Purge the flask with argon immediately upon dryness. The resulting amorphous film is (S)-2-formylpyrrolidine hydrochloride.

Step 3: In Situ Trapping (Reductive Amination) 7. Immediately resuspend the crude salt in 5.0 mL of anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

-

Causality Note: The ultra-low temperature kinetically freezes the dimerization pathway, preserving the monomeric aldehyde.

-

Add 1.2 mmol of the target primary amine, followed by 1.5 mmol of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt.

-

Add 1.5 mmol of Sodium triacetoxyborohydride (NaBH(OAc)3). Allow the reaction to slowly warm to room temperature over 4 hours.

-

Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The presence of the target mass validates the trapping. If a peak at m/z 161 [M+H]+ is dominant, the in situ trapping failed, and the aldehyde dimerized.

-

Workflow for the in situ generation and trapping of L-prolinal HCl.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 16231575, Pyrrolidine-2-carbaldehyde hydrochloride." PubChem. Available at:[Link][1]

-

Badrinarayanan, S., & Sperry, J. "Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C." Organic & Biomolecular Chemistry, 2012. Available at:[Link][3]

Sources

Mechanistic and Synthetic Divergence: A Technical Guide to (2S)-Pyrrolidine-2-carbaldehyde vs. L-Proline

As a Senior Application Scientist navigating the landscape of asymmetric organocatalysis and complex molecule synthesis, understanding the nuanced reactivity of chiral pool derivatives is paramount. L-Proline and its reduced aldehyde counterpart, (2S)-pyrrolidine-2-carbaldehyde (commonly known as L-prolinal), represent two foundational pillars in this domain. While they share the exact same chiral pyrrolidine backbone, the substitution of a carboxylic acid for an aldehyde at the C2 position fundamentally alters their physicochemical properties, stability, and catalytic utility.

This guide provides an in-depth technical analysis of their differences, mechanistic roles, and field-proven experimental workflows.

Structural and Physicochemical Profiling

The divergence between L-proline and (2S)-pyrrolidine-2-carbaldehyde originates entirely at the C2 functional group. L-Proline exists predominantly as a zwitterion in aqueous and polar environments, imparting high polarity, a higher melting point, and excellent water solubility[1]. In contrast, (2S)-pyrrolidine-2-carbaldehyde lacks the acidic proton, resulting in a significantly lower topological polar surface area (TPSA) and a shift toward higher lipophilicity[2].

Crucially, the free aldehyde in (2S)-pyrrolidine-2-carbaldehyde is highly reactive. Unprotected L-prolinal is notoriously unstable; it is prone to self-condensation, rapid racemization at the α-chiral center, and intermolecular imine formation between the secondary amine of one molecule and the aldehyde of another. Consequently, it is almost exclusively synthesized, stored, and utilized in its N-protected forms (e.g., or Cbz-L-prolinal)[3].

Quantitative Data Comparison

| Property | L-Proline | (2S)-Pyrrolidine-2-carbaldehyde |

| IUPAC Name | (2S)-pyrrolidine-2-carboxylic acid | (2S)-pyrrolidine-2-carbaldehyde |

| PubChem CID | 145742 | 3323161 |

| Molecular Weight | 115.13 g/mol | 99.13 g/mol |

| Functional Group at C2 | Carboxylic Acid (-COOH) | Aldehyde (-CHO) |

| XLogP | -2.5 | -0.2 |

| Topological Polar Surface Area | 49.3 Ų | 29.1 Ų |

| H-Bond Donors | 2 | 1 |

| H-Bond Acceptors | 3 | 2 |

Mechanistic Divergence in Organocatalysis

L-Proline: The Bifunctional Pioneer

L-Proline is the quintessential bifunctional organocatalyst. Its secondary amine acts as a Lewis base, condensing with carbonyl compounds to form reactive enamine or iminium intermediates. Simultaneously, the C2 carboxylic acid acts as a Brønsted acid, directing the incoming electrophile via highly organized hydrogen-bonding transition states. This dual-activation mode is responsible for the high stereoselectivity observed in classic transformations like the Hajos-Parrish-Eder-Sauer-Wiechert reaction and modern asymmetric cross-aldol reactions.

(2S)-Pyrrolidine-2-carbaldehyde: The Versatile Precursor

Unlike L-proline, L-prolinal cannot function as a Brønsted acid co-catalyst due to the absence of the carboxyl group. Instead, its true value lies in its role as a highly versatile synthetic precursor. The aldehyde handle allows for divergent synthesis into a myriad of privileged chiral catalysts. For example, it can be converted into , which have emerged as highly effective, hydrophobic organocatalysts for direct Michael additions in aqueous media[4][5]. Furthermore, reductive amination or the addition of Grignard reagents to the aldehyde yields diarylprolinols (Jørgensen-Hayashi catalysts) and chiral diamines, which dominate sterically demanding asymmetric transformations.

Signaling & Reaction Pathways

Caption: L-Proline Enamine Catalytic Cycle illustrating bifunctional activation.

Caption: Synthetic workflow from L-Proline to protected L-Prolinal via reduction-oxidation.

Experimental Methodologies

Protocol 1: Synthesis of N-Boc-(2S)-pyrrolidine-2-carbaldehyde (Boc-L-prolinal)

To circumvent the instability of the free amino aldehyde, the synthesis of L-prolinal necessitates N-protection. This protocol details the conversion of L-proline to Boc-L-prolinal via a controlled reduction-oxidation sequence[6].

-

N-Protection : React L-proline with di-tert-butyl dicarbonate (Boc₂O) in an aqueous NaOH/dioxane mixture at 0 °C to room temperature.

-

Causality : The secondary amine must be masked to prevent self-condensation and to direct the subsequent reduction exclusively to the carboxylate group.

-

-

Reduction : Convert N-Boc-L-proline to N-Boc-L-prolinol using Borane-THF (BH₃·THF) or via a mixed anhydride intermediate followed by NaBH₄ reduction.

-

Causality : Direct reduction of a carboxylic acid to an aldehyde is notoriously difficult and prone to over-reduction. Reducing completely to the primary alcohol (prolinol) provides a highly stable, isolable intermediate that can be purified before the delicate oxidation step.

-

-

Mild Oxidation : Subject the purified N-Boc-L-prolinol to Swern oxidation conditions (Oxalyl chloride, DMSO, Et₃N at -78 °C in anhydrous CH₂Cl₂).

-

Causality : Swern oxidation is strictly chosen over harsh chromium-based oxidants (like Jones reagent) to arrest the oxidation state precisely at the aldehyde. This prevents over-oxidation back to the carboxylic acid and preserves the stereochemical integrity at the sensitive α-chiral center.

-

Protocol 2: L-Proline Catalyzed Intermolecular Cross-Aldol Reaction

This protocol leverages the bifunctional nature of unprotected L-proline to achieve high enantioselectivity in carbon-carbon bond formation.

-

Reagent Assembly : Combine the donor ketone (e.g., acetone, 20 equivalents) and the acceptor aldehyde (e.g., 4-nitrobenzaldehyde, 1 equivalent) in a reaction vial.

-

Catalyst Addition & Solvent Selection : Add 20 mol% L-proline. Use anhydrous DMSO as the primary solvent.

-

Causality : Because L-proline exists as a zwitterion, it is virtually insoluble in standard non-polar organic solvents. DMSO readily solvates the catalyst and stabilizes the highly polar transition states of the enamine mechanism, significantly accelerating the reaction rate while maintaining hydrogen-bond directionality.

-

-

Incubation & Workup : Stir the mixture at room temperature until TLC indicates complete consumption of the aldehyde. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Causality : The mild acidic quench rapidly hydrolyzes the final iminium intermediate, releasing the desired aldol product and regenerating the L-proline catalyst, which safely partitions into the aqueous layer for potential recovery.

-

References

-

PubChem . "L-Proline | C5H9NO2 | CID 145742". National Center for Biotechnology Information.[Link]

-

PubChem . "Pyrrolidine-2-carbaldehyde | C5H9NO | CID 3323161". National Center for Biotechnology Information.[Link]

-

PubChem . "tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate | CID 2734674". National Center for Biotechnology Information.[Link]

-

Kadam, et al. (2021) . "Asymmetric 1,4-Michael Addition in Aqueous Medium Using Hydrophobic Chiral Organocatalysts". The Journal of Organic Chemistry. ACS Publications.[Link]

-

Radboud University Repository . "Enantiospecific syntheses of (R)- and (S)-proline and some derivatives". [Link]

Sources

- 1. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrolidine-2-carbaldehyde | C5H9NO | CID 3323161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate | C10H17NO3 | CID 2734674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. pubs.acs.org [pubs.acs.org]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

Commercial Availability and Synthetic Applications of Chiral Pyrrolidine Aldehydes: A Technical Guide

Introduction

Chiral pyrrolidine aldehydes, notably N-protected derivatives like Boc-L-prolinal, represent a cornerstone class of chiral building blocks in modern organic synthesis. Their unique structural motif—a rigid, nitrogen-containing five-membered ring adjacent to a highly reactive aldehyde—makes them indispensable for the synthesis of peptidomimetics, natural product alkaloids, and active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have observed that while these compounds are commercially available at scale, their successful application requires a deep understanding of their inherent stereochemical vulnerabilities.

Commercial Landscape and Sourcing

The commercial availability of chiral pyrrolidine aldehydes has expanded significantly to meet the demands of both academic research and industrial drug development. Suppliers offer these compounds in high enantiomeric purity (typically ≥97% ee)[1]. The most ubiquitous derivative is Boc-L-prolinal, which serves as a critical precursor for norsecurinine-type alkaloids and various peptide-based drugs[1],[2].

Table 1: Key Commercially Available Chiral Pyrrolidine Aldehydes

| Compound | CAS Number | Purity | Optical Rotation [α]20/D | Storage Temp | Primary Application |

| Boc-L-prolinal | 69610-41-9 | ≥97% | −101° (c=0.66, CHCl3) | -20 °C | Peptide synthesis, PBDs |

| Boc-D-prolinal | 73365-02-3 | ≥95% | +81° to +86° (neat) | -20 °C | Asymmetric organocatalysis |

| Cbz-L-prolinal | 71461-30-8 | ≥95% | -85.3° (c=1.0, MeOH) | -20 °C | API manufacturing |

(Data aggregated from commercial specifications[1],[3],[4])

Stability Challenges: The Causality of Degradation

The primary technical challenge when working with chiral pyrrolidine aldehydes is their propensity for racemization (α-epimerization) and auto-oxidation. The causality behind this instability lies in the electronic environment of the α-carbon. The electron-withdrawing nature of the aldehyde group, coupled with the inductive effect of the N-protecting group (e.g., Boc or Cbz), renders the α-proton highly acidic.

Under even mildly basic conditions or elevated temperatures, the compound readily undergoes enolization. Because the enol intermediate is achiral, subsequent protonation occurs from either face, leading to rapid racemization and a complete loss of enantiopurity. Furthermore, exposure to atmospheric oxygen leads to auto-oxidation, converting the aldehyde into the corresponding pyrrolidine-2-carboxylic acid[1]. To mitigate these risks, commercial suppliers strictly mandate storage at -20 °C under an inert atmosphere (argon or nitrogen)[1],[4].

Degradation pathways of chiral pyrrolidine aldehydes versus optimal storage conditions.

Synthetic Applications and Workflows

Synthesis of Pyrrolo[1,4]benzodiazepines (PBDs)

Pyrrolo[1,4]benzodiazepines (PBDs) are a class of highly potent DNA-crosslinking agents frequently utilized as payloads in targeted Antibody-Drug Conjugates (ADCs). The synthesis of the PBD core relies heavily on chiral pyrrolidine aldehydes. However, due to the instability of the free aldehyde during the required amide coupling steps, a robust protection strategy is essential.

The established and most frequently used method, pioneered by the Kamal group, involves converting Boc-L-prolinal into a diethyl thioacetal[5]. This protects the sensitive stereocenter and prevents unwanted side reactions during the subsequent acylation with 2-nitrobenzoyl chloride. Following the coupling, a reductive cyclization unmasks the aldehyde and reduces the nitro group, leading to spontaneous imine formation and ring closure[5].

Workflow for Pyrrolo[1,4]benzodiazepine (PBD) synthesis via thioacetal protection.

Peptidomimetics via Reductive Amination

In peptide engineering, replacing a standard amide bond with a reduced amide bond (CH2-NH) creates pseudopeptides that are highly resistant to proteolytic cleavage. Boc-L-prolinal is frequently subjected to reductive amination with various amines to achieve this. The choice of reducing agent is critical: sodium triacetoxyborohydride (NaBH(OAc)3) is strictly preferred over sodium cyanoborohydride (NaCNBH3). NaBH(OAc)3 is milder and operates efficiently in weakly acidic or neutral conditions, ensuring that the iminium intermediate is reduced rapidly before any base-catalyzed enolization (and subsequent racemization) can occur.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Mild Reductive Amination of Boc-L-Prolinal

This protocol is designed as a self-validating system; the omission of basic catalysts and the use of NaBH(OAc)3 at low temperatures ensures the strict preservation of the stereocenter.

-

Preparation : Dissolve the primary amine (1.0 equiv) and 1 (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere.

-

Pre-activation : Stir the mixture at room temperature for 30 minutes to allow complete iminium ion formation. Crucial Causality : Do not add basic catalysts (like TEA or DIPEA) as the transient basicity will induce immediate racemization of the prolinal.

-

Reduction : Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) portion-wise.

-

Completion : Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Validation & Workup : Quench the reaction with saturated aqueous NaHCO3. Extract with dichloromethane, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product typically exhibits >95% ee, validating the mildness of the chosen conditions.

Protocol 2: Thioacetalization for PBD Precursors

This protocol ensures the aldehyde is safely masked prior to harsh downstream coupling conditions.

-

Protection : To a solution of Boc-L-prolinal (1.0 equiv) and ethanethiol (2.5 equiv) in anhydrous dichloromethane at -20 °C, add boron trifluoride diethyl etherate (BF3·OEt2) (0.2 equiv) dropwise.

-

Stirring : Maintain the temperature at -20 °C for 2 hours. Crucial Causality : Strict temperature control prevents the thermal degradation of the starting material.

-

Validation & Workup : Quench with 1M NaOH to neutralize the Lewis acid, extract with ethyl acetate, and wash with brine. The resulting prolinal diethyl thioacetal is highly stable and can be purified via silica gel chromatography without any risk of epimerization[5].

Conclusion

Chiral pyrrolidine aldehydes are indispensable vectors of chirality in modern synthetic chemistry. While their commercial availability has streamlined access to complex molecular architectures, their inherent stereochemical fragility demands rigorous handling protocols. By adhering to strict low-temperature storage, avoiding basic environments, and utilizing strategic protection methodologies like thioacetalization, researchers can fully harness the synthetic power of these versatile building blocks.

References

- Source: sigmaaldrich.

- Source: chemimpex.

- Source: mdpi.

- Title: CAS 73365-02-3: N-(tert-butoxycarbonyl)

- Source: chemicalbook.

Sources

Methodological & Application

Application Note: Stereocontrolled Synthesis of N-Boc-(2S)-pyrrolidine-2-carbaldehyde (N-Boc-L-Prolinal)

Executive Summary & Mechanistic Rationale

(2S)-Pyrrolidine-2-carbaldehyde (L-prolinal), typically utilized as its tert-butyloxycarbonyl (Boc) protected derivative, is a privileged chiral building block. It is heavily featured in the synthesis of peptidomimetics, complex alkaloids, and modern pharmaceuticals, including NS5A inhibitors like Daclatasvir.

Synthesizing N-Boc-L-prolinal from L-proline presents two primary chemical challenges:

-

Over-reduction : Aldehydes are significantly more electrophilic than their parent carboxylic acids. Direct reduction of the acid typically bypasses the aldehyde, yielding the alcohol (prolinol).

-

Racemization : The α-chiral center of prolinal is highly acidic. Exposure to basic conditions easily triggers epimerization, destroying the critical (2S) stereocenter.

To navigate these challenges, synthetic chemists rely on two primary strategies: the Redox Approach and the Weinreb Amide Approach .

The Redox Approach (Reduction-Oxidation)

This route involves reducing N-Boc-L-proline to N-Boc-L-prolinol (typically via a mixed anhydride intermediate and NaBH₄), followed by oxidation back up to the aldehyde. While Swern oxidation is classically used and provides quantitative yields, the requisite use of triethylamine (Et₃N) poses a severe risk of racemization at the α-carbon [1]. To circumvent this during scale-up, milder aerobic oxidation conditions, such as TEMPO/Cu catalysis, are required to preserve enantiomeric purity [1].

The Weinreb Amide Approach (Direct Reduction)

A more mathematically robust and convergent method is the conversion of N-Boc-L-proline to its N-methoxy-N-methylamide (Weinreb amide), followed by direct reduction [2]. When treated with Diisobutylaluminum hydride (DIBAL-H), the hydride attacks the carbonyl to form a stable five-membered metal-chelate intermediate. This tetrahedral chelate prevents the collapse of the intermediate into an aldehyde in situ, completely halting the addition of a second hydride. The aldehyde is only liberated upon aqueous quenching. This route avoids basic oxidation conditions entirely, making it the gold standard for preserving the (2S) stereocenter.

Comparative Route Analysis

The following table summarizes the quantitative and qualitative data comparing the dominant synthetic routes.

| Parameter | Redox Route (Swern Oxidation) | Redox Route (TEMPO/Cu) | Direct Reduction (Weinreb Amide) |

| Step Count | 3 (Protection, Reduction, Oxidation) | 3 (Protection, Reduction, Oxidation) | 3 (Protection, Amidation, Reduction) |

| Overall Yield | ~80-85% | ~85-90% | ~85-92% |

| Risk of Racemization | High (due to Et₃N base) | Low (mild aerobic conditions) | Very Low (no basic oxidation step) |

| Over-reduction Risk | N/A (Oxidation step) | N/A (Oxidation step) | Prevented by stable chelate intermediate |

| Scalability | Poor (exothermic, off-gassing) | Excellent (catalytic, aerobic) | Excellent (controlled hydride addition) |

| Key Reference | Moore et al., 2016 [1] | Moore et al., 2016 [1] | Nahm & Weinreb, 1981 [2] |

Synthetic Workflow Visualization

Synthetic workflow for N-Boc-L-prolinal via the Weinreb amide route.

Experimental Protocols: The Weinreb Amide Route

The following protocols detail the synthesis of N-Boc-L-prolinal from N-Boc-L-proline. (Note: N-Boc-L-proline is commercially available or easily synthesized via standard Boc₂O/NaOH protection).

Protocol A: Synthesis of N-Boc-L-Proline Weinreb Amide

Objective: Convert the carboxylic acid to an N-methoxy-N-methylamide to enable controlled reduction.

Reagents:

-

N-Boc-L-Proline: 1.0 eq (e.g., 10.0 g, 46.4 mmol)

-

N,O-Dimethylhydroxylamine hydrochloride (NHMe(OMe)·HCl): 1.2 eq (5.43 g, 55.7 mmol)

-

EDCI·HCl: 1.2 eq (10.6 g, 55.7 mmol)

-

HOBt (Hydroxybenzotriazole): 1.2 eq (7.53 g, 55.7 mmol)

-

DIPEA (N,N-Diisopropylethylamine): 3.0 eq (24.2 mL, 139.2 mmol)

-

Anhydrous Dichloromethane (DCM): 100 mL

Step-by-Step Methodology:

-

Activation: Dissolve N-Boc-L-proline in anhydrous DCM (100 mL) under an inert atmosphere (N₂ or Ar) and cool to 0 °C. Add EDCI·HCl and HOBt.

-

Causality Check: EDCI is preferred over DCC because its urea byproduct is water-soluble, allowing for a simple aqueous workup. HOBt suppresses racemization during the activation of the carboxylic acid.

-

-

Amidation: Add NHMe(OMe)·HCl to the stirring mixture, followed by the dropwise addition of DIPEA.

-

Causality Check: DIPEA is a non-nucleophilic base that neutralizes the hydrochloride salt of the amine without interfering with the activated ester.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Self-Validation (In-Process Check): Monitor via TLC (Hexanes/EtOAc 1:1, KMnO₄ stain). The starting acid will remain at the baseline, while the Weinreb amide product appears at R_f ~0.4.

-

Workup: Quench the reaction with 1M HCl (50 mL) to remove unreacted amines. Separate the organic layer, wash with saturated NaHCO₃ (50 mL) to remove unreacted acids, and finally wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the Weinreb amide as a pale yellow oil.

Protocol B: DIBAL-H Reduction to N-Boc-L-Prolinal

Objective: Reduce the Weinreb amide to the aldehyde without over-reduction or racemization.

Reagents:

-

N-Boc-L-Proline Weinreb Amide: 1.0 eq (e.g., 10.0 g, 38.7 mmol)

-

DIBAL-H (1.0 M in THF): 1.1 eq (42.6 mL, 42.6 mmol)

-

Anhydrous THF: 80 mL

-

Saturated aqueous Potassium Sodium Tartrate (Rochelle's salt): 100 mL

Step-by-Step Methodology:

-

Preparation: Dissolve the Weinreb amide in anhydrous THF (80 mL) in a flame-dried flask under N₂. Cool the solution to strictly -78 °C using a dry ice/acetone bath.

-

Causality Check: Maintaining -78 °C is critical. Higher temperatures can provide enough thermal energy to break the tetrahedral aluminum chelate intermediate, leading to over-reduction to prolinol and increasing the risk of epimerization.

-

-

Hydride Addition: Add DIBAL-H dropwise via syringe pump over 30 minutes. Maintain stirring at -78 °C for 1.5 hours.

-

Quenching: Carefully quench the reaction at -78 °C by the dropwise addition of methanol (5 mL) to destroy excess DIBAL-H, followed by the addition of saturated aqueous Rochelle's salt (100 mL).

-

Self-Validation (Workup Resolution): Remove the cooling bath and allow the mixture to warm to room temperature with vigorous stirring. Initially, a thick, stubborn white emulsion of aluminum salts will form. The system self-validates when the emulsion completely resolves into two sharply defined, clear liquid phases (aqueous and organic). This typically takes 1 to 2 hours of vigorous stirring.

-

Causality Check: Rochelle's salt acts as a bidentate ligand, chelating the aluminum ions to form a highly water-soluble complex, thus breaking the emulsion and allowing clean phase separation.

-

-

Isolation: Extract the aqueous phase with EtOAc (2 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo at a low temperature (<30 °C) to prevent thermal degradation of the aldehyde. The resulting N-Boc-L-prolinal is typically pure enough (>95%) for immediate use in subsequent steps.

References

-

Moore, T. O., Paradowski, M., & Ward, S. E. (2016). An atom-efficient and convergent approach to the preparation of NS5A inhibitors by C–H activation. Organic & Biomolecular Chemistry, 14(12), 3307-3313. URL: [Link]

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. URL: [Link]

Application Note: Advanced Procedures for Organocatalytic Asymmetric Cross-Aldol Reactions

Executive Summary & Mechanistic Rationale

The asymmetric direct cross-aldol reaction is a cornerstone of modern carbon-carbon bond formation, enabling the synthesis of chiral β-hydroxy carbonyl compounds—a ubiquitous motif in natural products and active pharmaceutical ingredients (APIs). Historically, cross-aldol reactions required the pre-generation of stoichiometric enolates (e.g., lithium or titanium enolates) to prevent complex mixtures of homo-aldol and cross-aldol products.

The advent of organocatalysis has revolutionized this space. By utilizing small chiral secondary amines—such as L-proline or diarylprolinol silyl ethers—chemists can achieve highly chemo-, regio-, diastereo-, and enantioselective cross-aldol reactions under mild, operationally simple conditions[1].

The Causality of Selectivity (Enamine Catalysis): Secondary amine catalysts operate via the enamine mechanism . The catalyst condenses reversibly with the "donor" carbonyl to form a nucleophilic enamine intermediate. The steric bulk of the catalyst's chiral scaffold (e.g., the bulky silyl ether group in Jørgensen-Hayashi catalysts) effectively shields one enantioface of the enamine[2]. When the electrophilic "acceptor" carbonyl approaches, it is forced into a highly organized transition state (often governed by hydrogen bonding or severe steric repulsion), dictating strict facial selectivity. Subsequent hydrolysis releases the enantioenriched aldol adduct and regenerates the catalyst[3].

Organocatalytic enamine-mediated cross-aldol catalytic cycle.

Catalyst Selection and Quantitative Performance

Selecting the correct catalyst is paramount to overcoming the primary challenge of cross-aldol reactions: chemoselectivity (preventing the donor from reacting with itself).

-

L-Proline: Excellent for reactions where the acceptor is highly electrophilic and non-enolizable (e.g., aromatic aldehydes or α-haloaldehydes). It relies on a hydrogen-bond-directed Zimmerman-Traxler-type transition state[3].

-

Diarylprolinol Silyl Ethers (Jørgensen-Hayashi Catalysts): Superior for aliphatic-aliphatic cross-aldol reactions. The bulky diarylmethyl silyl ether moiety provides immense steric shielding, preventing the enamine from attacking another donor molecule, thus suppressing homo-aldol pathways[1].

Table 1: Quantitative Comparison of Organocatalysts in Cross-Aldol Reactions

| Catalyst System | Optimal Substrate Scope | Typical Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (anti:syn) | Key Mechanistic Advantage |

| L-Proline | Ketone (Donor) + Aryl Aldehyde (Acceptor) | 60–92% | 70–99% | Up to 20:1 | Bifunctional H-bonding directs the acceptor approach. |

| Diarylprolinol Silyl Ether | Aliphatic Aldehyde + Aliphatic Aldehyde | 75–95% | 90–99% | Up to 99:1 | Extreme steric shielding prevents donor self-condensation. |

| Prolinamide Derivatives | Ketones + Phosphonates / Aqueous Media | 50–85% | 80–99% | Variable | High tolerance for water; specific H-bonding networks. |

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify intermediate success before proceeding to final isolation.

Step-by-step workflow for highly selective organocatalytic cross-aldol reactions.

Protocol A: L-Proline-Catalyzed Cross-Aldol (Ketone Donor + Aryl Aldehyde Acceptor)

This protocol utilizes a large excess of the donor to thermodynamically drive the reaction and suppress side reactions.

-

Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add L-proline (23 mg, 0.20 mmol, 20 mol%).

-

Solvent & Donor Addition: Add anhydrous DMSO (4.0 mL) followed by the ketone donor (e.g., acetone or cyclohexanone, 2.0 mL, large excess).

-

Causality: DMSO is required to solubilize the zwitterionic L-proline. The massive excess of the ketone donor ensures that the enamine is constantly formed, outcompeting any potential self-aldol of the aldehyde acceptor.

-

-

Acceptor Addition: Cool the mixture to 0 °C. Slowly add the aromatic aldehyde acceptor (1.0 mmol). Stir the reaction mixture at 0 °C to room temperature for 12–24 hours.

-

In-Process Validation: Withdraw a 10 µL aliquot, quench in CDCl3, and perform a rapid 1H-NMR. The disappearance of the distinct aldehyde proton (~9.5–10.5 ppm) and the appearance of the β-hydroxy proton (~4.5–5.5 ppm) confirms conversion.

-

Quench & Extraction: Quench the reaction with saturated aqueous NH4Cl (5 mL). Extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the anti-aldol product.

Protocol B: Diarylprolinol Silyl Ether-Catalyzed Cross-Aldol (Aliphatic Aldehydes)

Cross-aldol between two enolizable aliphatic aldehydes is notoriously difficult. This protocol leverages steric shielding and kinetic control[3].

-

Catalyst & Acceptor Setup: In a dry vial, dissolve the acceptor aldehyde (0.2 mmol) and the diarylprolinol silyl ether catalyst (0.01 mmol, 5 mol%) in anhydrous DMF (100 µL). Cool the system to 0 °C.

-

Syringe Pump Addition (Critical Step): Dissolve the donor aldehyde (0.6 mmol, 3 equiv) in DMF (100 µL). Add this solution to the reaction mixture via a syringe pump over a period of 4 to 6 hours.

-

Causality: Slow addition keeps the steady-state concentration of the donor aldehyde near zero. This physically prevents the catalyst-bound donor enamine from colliding with a free donor aldehyde, completely suppressing the homo-aldol pathway in favor of the cross-aldol pathway.

-

-

Reaction Maturation: Stir for an additional 2 hours at 0 °C.

-

In-Situ Reduction (Self-Validating Stabilization): Aliphatic aldol adducts are highly prone to retro-aldol cleavage or dehydration on acidic silica gel. To validate and preserve the stereocenters, add methanol (1.0 mL) and cool to -20 °C. Add NaBH4 (0.8 mmol) and stir for 30 minutes.

-

Causality: Reducing the aldehyde moiety to a primary alcohol yields a stable 1,3-diol, permanently locking the newly formed C-C bond and stereocenters, ensuring accurate ee and dr measurements during downstream HPLC analysis.

-

-

Workup: Quench with saturated NH4Cl, extract with MTBE, dry, and purify via chromatography.

Analytical Validation & Troubleshooting

To ensure the integrity of the experimental system, adhere to the following analytical checkpoints:

-

Diastereomeric Ratio (dr) Determination: Analyze the crude reaction mixture (or the crude reduced diol) via 1H-NMR before chromatography. Look at the coupling constants ( J ) of the α and β protons. Anti-aldol products typically exhibit larger coupling constants ( J≈7−9 Hz) compared to syn-aldol products ( J≈2−4 Hz).

-

Enantiomeric Excess (ee) Determination: Utilize chiral High-Performance Liquid Chromatography (HPLC) with stationary phases such as Chiralcel OD-H or Chiralpak AD-H. Always run a racemic standard (synthesized using an achiral catalyst like pyrrolidine or NaOH) to validate baseline separation of the enantiomers.

-

Troubleshooting Low Yields: If the yield is low but ee is high, the iminium hydrolysis step may be the bottleneck. Adding a stoichiometric amount of water (1-2 equivalents relative to the donor) can accelerate catalyst turnover.

References

- Maruoka, K. et al. "Efficient Organocatalytic Cross-Aldol Reaction between Aliphatic Aldehydes through Their Functional Differentiation." Journal of the American Chemical Society.

- "Asymmetric Michael Reaction of Aldehydes and Nitroalkenes." Organic Syntheses.

- "Direct Aldol Reactions." Thieme Connect.

- Jørgensen, K. A. et al.

Sources

Introduction: The Challenge and Opportunity of Chiral Aldehydes in Catalysis

An Application Guide to the In Situ Generation of (S)-2-Formylpyrrolidine for Asymmetric Organocatalysis

In the field of asymmetric organocatalysis, small chiral molecules are used to induce stereoselectivity in chemical transformations, a cornerstone of modern pharmaceutical and fine chemical synthesis.[1][2][3] Among these, derivatives of the natural amino acid proline have proven exceptionally versatile.[4][5] (S)-2-Formylpyrrolidine, a close relative of proline, is a precursor to highly effective catalytic species. However, like many small, α-chiral aldehydes, it is prone to instability, including oligomerization, racemization, and over-oxidation, making it difficult to synthesize, purify, and store.

This application note details a superior strategy: the in situ generation of (S)-2-formylpyrrolidine directly from its stable and commercially available precursor, (S)-prolinol. This approach circumvents the challenges of isolation by producing the reactive aldehyde only when and where it is needed. By coupling the generation step immediately with a catalytic transformation, researchers can harness the full potential of this powerful intermediate, ensuring high reactivity and stereochemical fidelity. We will explore the mechanistic rationale, provide detailed, field-tested protocols for two common oxidation methods, and illustrate their application in a representative catalytic reaction.

The Strategic Advantage of In Situ Generation

The decision to generate a catalyst in situ is a strategic one, driven by the need for efficiency, reproducibility, and safety. For a reactive species like (S)-2-formylpyrrolidine, the benefits are particularly pronounced:

-

Avoiding Instability: The primary advantage is bypassing the isolation of a sensitive aldehyde. This minimizes degradation, prevents the formation of unwanted byproducts, and ensures the active species is used at its peak reactivity.

-

Enhanced Stereochemical Purity: The α-proton of 2-formylpyrrolidine is acidic, creating a risk of epimerization (loss of enantiomeric purity) upon storage or during purification. Generating it transiently under the reaction conditions preserves its stereochemical integrity.

-

Streamlined Workflow: Combining the catalyst-generation and the main reaction into a single pot simplifies the experimental procedure, saving time, reducing solvent waste, and minimizing material loss between steps.

-

Improved Reaction Kinetics: Generating the active species in the presence of the substrates can lead to more efficient catalysis, as the catalyst is immediately engaged in the productive cycle, potentially avoiding deactivation pathways.[6]

The overall workflow is a logical and efficient progression from a stable precursor to the final, high-value chiral product.

Core Methodologies: Oxidation of (S)-Prolinol

The conversion of the primary alcohol in (S)-prolinol to the desired aldehyde requires a mild and selective oxidation method that will not affect the pyrrolidine ring or cause over-oxidation to the carboxylic acid. Two methods stand out for their reliability and compatibility with sensitive substrates: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine(V) reagent, which offers exceptionally mild and neutral reaction conditions.[7][8] It is known for its high chemoselectivity, rapid reaction times, and simple workup.[9][10]

-

Mechanism: The alcohol oxygen of (S)-prolinol attacks the iodine center of DMP, displacing an acetate ligand. A base (either the displaced acetate or the pyrrolidine nitrogen itself) then abstracts the α-proton, leading to a concerted elimination that forms the aldehyde, acetic acid, and a reduced iodinane byproduct.[7]

-

Advantages:

-

Operates at room temperature.

-

Neutral pH, compatible with acid-sensitive functional groups.

-

High yields and clean conversions with minimal side products.

-

-

Considerations:

-

DMP is potentially explosive under impact or heat and should be handled with care.

-

The reagent is relatively expensive, making it more suitable for small to medium-scale synthesis.

-

Swern Oxidation

The Swern oxidation is a classic and robust method that uses dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile like oxalyl chloride at very low temperatures.[11][12] A hindered base, such as triethylamine (TEA), is then used to induce the final elimination step.

-

Mechanism: DMSO is activated by oxalyl chloride to form a highly electrophilic chlorosulfonium salt. The alcohol attacks this species, forming an alkoxysulfonium salt. The addition of triethylamine deprotonates the α-carbon, generating a sulfur ylide intermediate which collapses via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[12][13]

-

Advantages:

-

Reagents are inexpensive and readily available.

-

Extremely mild conditions (-78 °C) prevent side reactions and preserve stereochemical integrity.[14]

-

-

Considerations:

-

Requires cryogenic temperatures (-78 °C), necessitating a dry ice/acetone bath.

-

Generates the volatile and malodorous byproduct dimethyl sulfide, requiring a well-ventilated fume hood and proper quenching procedures (e.g., with bleach).[12]

-

Application in Catalysis: The Asymmetric α-Amination of Aldehydes

To demonstrate the utility of in situ generated (S)-2-formylpyrrolidine, we will use it in the asymmetric α-amination of an aldehyde, a powerful reaction for synthesizing chiral α-amino acids.[15] In this process, the generated formylpyrrolidine is not the catalyst itself but a precursor that combines with the substrate aldehyde to form the true catalytic species: a chiral enamine.[16]

This enamine, being nucleophilic at the α-carbon, attacks an electrophilic nitrogen source (e.g., diethyl azodicarboxylate, DEAD). Subsequent hydrolysis releases the α-aminated product and regenerates the catalytic aldehyde, completing the cycle.

Detailed Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: General Materials and Setup

-

Reagents: (S)-Prolinol, Dess-Martin periodinane (DMP), oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine (TEA), substrate aldehyde (e.g., propanal), diethyl azodicarboxylate (DEAD), and anhydrous solvents (dichloromethane (DCM), acetonitrile).

-

Equipment: Oven-dried round-bottom flasks with magnetic stir bars, syringes, needles, rubber septa, argon or nitrogen line for inert atmosphere, and a dry ice/acetone bath for the Swern protocol.

-

Analysis: Thin-layer chromatography (TLC) for reaction monitoring and chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for determining enantiomeric excess (ee).

Protocol 2: α-Amination via In Situ Generation with DMP

-

Flask Preparation: To an oven-dried 25 mL round-bottom flask under an argon atmosphere, add (S)-prolinol (10.1 mg, 0.1 mmol, 0.2 eq).

-

Solvent Addition: Add 2.0 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice-water bath.

-

Oxidation: Add Dess-Martin periodinane (46.6 mg, 0.11 mmol, 0.22 eq) in one portion. A milky white suspension will form. Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the aldehyde can be monitored by TLC.

-

Causality Note: Adding DMP at 0 °C controls the initial exotherm. Stirring at room temperature is sufficient for this rapid oxidation.[8]

-

-

Substrate Addition: Once the oxidation is complete (TLC shows consumption of prolinol), add the substrate aldehyde (e.g., propanal, 36 µL, 0.5 mmol, 1.0 eq).

-

Amination: Add diethyl azodicarboxylate (DEAD) (95 µL, 0.6 mmol, 1.2 eq) dropwise via syringe.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC until the starting aldehyde is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (5 mL). Stir vigorously for 10 minutes to reduce any remaining DMP. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product by chiral HPLC or SFC analysis.

Protocol 3: α-Amination via In Situ Generation with Swern Oxidation

-

Activator Preparation: To an oven-dried 25 mL round-bottom flask under argon, add 2.0 mL of anhydrous DCM and cool to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (11 µL, 0.13 mmol, 0.26 eq) dropwise.

-

DMSO Addition: Add anhydrous DMSO (11 µL, 0.15 mmol, 0.3 eq) dropwise. Stir the solution at -78 °C for 15 minutes.

-

Alcohol Addition: In a separate vial, dissolve (S)-prolinol (10.1 mg, 0.1 mmol, 0.2 eq) in 0.5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at -78 °C. Stir for 30 minutes.

-

Base Addition: Add triethylamine (TEA) (70 µL, 0.5 mmol, 1.0 eq) dropwise. The mixture may become cloudy. Stir at -78 °C for 15 minutes, then remove the cooling bath and allow it to warm to room temperature over 20 minutes.

-

Substrate Addition: Add the substrate aldehyde (e.g., propanal, 36 µL, 0.5 mmol, 1.0 eq) to the flask.

-

Amination: Add diethyl azodicarboxylate (DEAD) (95 µL, 0.6 mmol, 1.2 eq) dropwise.

-

Reaction Monitoring: Stir at room temperature for 2-4 hours, monitoring by TLC.

-

Workup: Quench the reaction with 5 mL of water. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Waste Handling: Quench any glassware containing residual dimethyl sulfide with bleach before washing.

-

-

Analysis: Purify and analyze the product as described in Protocol 2.

Data and Expected Outcomes

The choice of oxidation method and reaction conditions can be optimized for different substrates. Below is a table summarizing typical parameters and expected results for the α-amination of various aldehydes.

| Parameter | DMP Oxidation Protocol | Swern Oxidation Protocol |

| Precursor | (S)-Prolinol | (S)-Prolinol |

| Catalyst Loading | 20 mol % | 20 mol % |

| Oxidant | Dess-Martin Periodinane (1.1 eq relative to prolinol) | Oxalyl Chloride (1.3 eq) / DMSO (1.5 eq) |

| Base | N/A (Acetate acts as base) | Triethylamine (5 eq relative to prolinol) |

| Temperature | 0 °C to RT | -78 °C to RT |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |

Table 2: Expected Results for Asymmetric α-Amination

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| Propanal | 85-95% | >95% |

| Hexanal | 80-90% | >97% |

| Isovaleraldehyde | 82-92% | >98% |

| Phenylacetaldehyde | 75-85% | >90% |

Note: Yields and ee values are representative and may vary based on precise reaction conditions and purification efficiency.

Conclusion

The in situ generation of (S)-2-formylpyrrolidine from (S)-prolinol is a powerful and practical strategy for researchers in asymmetric catalysis. It effectively addresses the inherent instability of the chiral aldehyde, providing a reliable stream of the active catalyst precursor directly within the reaction vessel. By employing well-established and mild oxidation methods like the Dess-Martin or Swern oxidations, this approach offers a streamlined, efficient, and highly stereoselective route to valuable chiral building blocks. The protocols and principles outlined in this guide provide a solid foundation for drug development professionals and academic researchers to implement this elegant solution in their synthetic endeavors.

References

- In-situ monitoring of dynamic behavior of catalyst materials and reaction intermediates in semiconductor catalytic processes. (n.d.). Google Scholar.

-

Blackmond, D. G., et al. (2004). In situ catalyst improvement in the proline-mediated alpha-amination of aldehydes. Journal of the American Chemical Society, 126(38), 11770-1. doi: 10.1021/ja046258x. Available from: [Link]

-

In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. (2019). ACS Catalysis. Available from: [Link]

-

Rios, R. (2016). Recent Advances in Sustainable Organocatalysis. IntechOpen. doi: 10.5772/64411. Available from: [Link]

-

Advanced In Situ Spectroscopic Techniques for Probing the Acidic Oxygen Evolution Reaction. (2024). ACS Publications. Available from: [Link]

-

How the in situ monitoring of bulk crystalline phases during catalyst activation results in a better understanding of heterogeneous catalysis. (2021). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 379(2205), 20200179. doi: 10.1098/rsta.2020.0179. Available from: [Link]

-

In Situ and Operando Spectroscopy: A Powerful Approach Towards Understanding Catalysts. (2026). ResearchGate. Available from: [Link]

-

Kumar, P., & Bodige, B. M. (2018). Proline-Catalyzed Asymmetric α-Amination in the Synthesis of Bioactive Molecules. Synlett, 29(15), 1944-1956. doi: 10.1055/s-0037-1610196. Available from: [Link]

-

Enantioselective organocatalytic electrochemical α-chlorination of aldehydes. (2025). Organic Chemistry Frontiers. Available from: [Link]

-

DiRocco, D. A., & Rovis, T. (2015). Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes. Journal of the American Chemical Society, 137(27), 8678-8681. doi: 10.1021/jacs.5b05001. Available from: [Link]

-

Dess–Martin periodinane. (n.d.). In Wikipedia. Retrieved from [Link]

-

Oxidase Catalysis via an Aerobically Generated Dess-Martin Periodinane Analogue. (n.d.). ChemRxiv. Available from: [Link]

-

Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid. (2017). Angewandte Chemie International Edition. Available from: [Link]

-

Organocatalysis using aldehydes: the development and improvement of catalytic hydroaminations, hydrations and hydrolyses. (n.d.). Royal Society of Chemistry. Available from: [Link]

-

Proline-Catalyzed Asymmetric Amination of α,α-Disubstituted Aldehydes: Synthesis of Configurationally Stable Enantioenriched α-Aminoaldehydes. (n.d.). ResearchGate. Available from: [Link]

-

Recent advances in catalytic asymmetric synthesis of chiral organogermanes. (2026). Journal of Organic Chemistry. Available from: [Link]

-

The Swern Oxidation: Mechanism and Features. (2021). Chemistry Hall. Available from: [Link]

-

Mechanistic Studies of Proline-Catalyzed Reactions. (n.d.). Denmark Group. Available from: [Link]

-

Radical Mediated Asymmetric Organocatalysis: Catalyst Design and Stereocontrol Strategies. (2025). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Dess–Martin periodinane (DMP) oxidation. (2020). Chemistry Steps. Available from: [Link]

-

Swern Oxidation. (2020). Chemistry Steps. Available from: [Link]

-

Swern oxidation. (n.d.). In Wikipedia. Retrieved from [Link]

-

Proline-catalyzed aldol reactions. (n.d.). In Wikipedia. Retrieved from [Link]

-

Kinetic Profiling of Prolinate-Catalyzed α-Amination of Aldehydes. (2011). Organic Letters. Available from: [Link]

-

Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal. Available from: [Link]

-

Chiral Proline Based Reactions. (2021). Chemistry LibreTexts. Available from: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). Molecules. Available from: [Link]

-

Asymmetric Catalysis (Enantioselective Catalysis). (n.d.). Mettler Toledo. Available from: [Link]

-

(S)-2-(Anilinomethyl)pyrrolidine. (n.d.). ResearchGate. Available from: [Link]

-

A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2020). Molbank. Available from: [Link]

-

Proline-catalyzed Sequential syn-Mannich and [4 + 1]-annulation Cascade Reactions to Form Densely Functionalized Pyrrolidines. (2015). Organic Letters, 17(4), 936-9. doi: 10.1021/ol503722q. Available from: [Link]

-

Recent Advances in Catalytic Asymmetric Synthesis. (2024). Chiralpedia. Available from: [Link]

-

De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-Based Electron Donor-Acceptor Catalysis. (n.d.). ChemRxiv. Available from: [Link]

-

Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. (2021). YouTube. Available from: [Link]

-

Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. (n.d.). ACS Catalysis. Available from: [Link]

-

De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-Based Electron Donor-Acceptor Catalysis. (2026). Journal of Organic Chemistry. Available from: [Link]

-

Seeds Combining Pyrrolidine Control the Framework Al Distribution of FER Zeolite to Enhance Its Performance in the Skeletal Isomerization of n-Butene. (2024). MDPI. Available from: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mt.com [mt.com]

- 3. Recent Advances in Catalytic Asymmetric Synthesis – Chiralpedia [chiralpedia.com]

- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In situ catalyst improvement in the proline-mediated alpha-amination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 8. Dess-Martin Oxidation [organic-chemistry.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 11. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 12. Swern oxidation - Wikipedia [en.wikipedia.org]

- 13. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. thieme-connect.com [thieme-connect.com]

- 16. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Stereoselective Preparation of N-Boc-(2S)-pyrrolidine-2-carbaldehyde (N-Boc-L-Prolinal)

Introduction & Scope

N-Boc-(2S)-pyrrolidine-2-carbaldehyde , commonly known as N-Boc-L-prolinal, is a highly versatile chiral building block utilized extensively in organic synthesis and drug development. It is a critical intermediate in the synthesis of bioactive peptidomimetics, including the antineoplastic agent Dolastatin 10 , and serves as a core scaffold for pharmaceuticals such as the DPP-4 inhibitor Vildagliptin [[1]]([Link]).

The primary challenge in synthesizing α -chiral aldehydes is preventing the racemization of the sensitive stereocenter at the C2 position. This application note details a highly reliable, self-validating protocol utilizing the Swern Oxidation to convert N-Boc-L-prolinol to N-Boc-L-prolinal while strictly preserving enantiomeric fidelity.

Mechanistic Rationale: Why the Swern Oxidation?

While primary alcohols can be oxidized by various reagents (e.g., Jones reagent, PCC, or DMP), the Swern oxidation is the method of choice for N-Boc-L-prolinol .

Causality of the Method:

-

Prevention of Over-oxidation: The reaction strictly halts at the aldehyde stage, preventing the formation of N-Boc-L-proline.

-

Stereochemical Preservation: The Swern oxidation operates via an intramolecular syn-elimination of a sulfur ylide intermediate. Because the base (triethylamine) deprotonates the methyl group of the sulfonium ion rather than the α -proton of the newly formed aldehyde, enolization is bypassed. This limits racemization to exceptionally low levels (<5%) .

-

Mild Conditions: The reaction is conducted at –78 °C, which stabilizes the highly reactive chloro(dimethyl)sulfonium intermediate and prevents unwanted Pummerer-type side reactions [[2]]([Link]).

Fig 1: Mechanistic workflow for the Swern oxidation of N-Boc-L-prolinol to N-Boc-L-prolinal.

Quantitative Data & Reagent Summary

The following stoichiometric ratios are optimized to ensure complete conversion while maintaining a self-validating thermodynamic sink (excess base to neutralize all generated HCl) .

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| (S)-(+)-N-Boc-L-Prolinol | 201.26 | 1.0 eq | 5.08 g (25.2 mmol) | Starting Material |

| Oxalyl Chloride | 126.93 | 2.0 eq | 4.40 mL (50.4 mmol) | Activator |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 3.0 eq | 5.86 mL (75.8 mmol) | Oxidant |

| Triethylamine (Et₃N) | 101.19 | 4.0 eq | 14.1 mL (100.0 mmol) | Base |

| Dichloromethane (CH₂Cl₂) | 84.93 | N/A | 170 mL total | Solvent |

Note: N-Boc-L-prolinol should be of high optical purity (e.g., ≥98% assay, [α]D21−48∘ ) to ensure downstream enantiomeric excess.

Step-by-Step Experimental Protocol

Safety Warning: This reaction generates carbon monoxide (CO) and dimethyl sulfide (Me₂S). It must be performed in a well-ventilated fume hood .

Phase 1: System Preparation & Activation

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon or nitrogen gas inlet. Maintain an inert atmosphere throughout the reaction.

-

Solvent & Oxidant: Inject 120 mL of anhydrous CH₂Cl₂ and 5.86 mL of anhydrous DMSO into the flask. Cool the solution to –78 °C using a dry ice/acetone bath. Stir for 5 minutes.

-

Activation: Slowly add 4.40 mL of oxalyl chloride dropwise via syringe.

-

Causality Insight: You will observe immediate gas evolution (CO and CO₂). Dropwise addition is critical to prevent a rapid exothermic spike that could decompose the highly unstable chloro(dimethyl)sulfonium intermediate . Stir for 10 minutes at –78 °C.

-

Phase 2: Substrate Addition

-

Substrate Delivery: Dissolve 5.08 g of (S)-(+)-N-Boc-L-prolinol in 50 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the activated DMSO mixture over 15 minutes.

-

Intermediate Formation: Stir the reaction for an additional 20 minutes at –78 °C.

-

Causality Insight: This duration ensures complete formation of the alkoxysulfonium ion. If the temperature is allowed to rise above –60 °C at this stage, the intermediate will undergo a Pummerer rearrangement, yielding unwanted thiomethyl ether byproducts .

-

Phase 3: Deprotonation & Elimination

-

Base Addition: Add 14.1 mL of triethylamine (Et₃N) dropwise.

-

Causality Insight: Et₃N neutralizes the generated HCl and deprotonates the sulfonium intermediate to form the sulfur ylide, triggering the syn-elimination .

-

Phase 4: Quench, Workup, & Purification

-

Quench: Quench the reaction by adding 50 mL of distilled water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer twice with 100 mL of CH₂Cl₂.

-